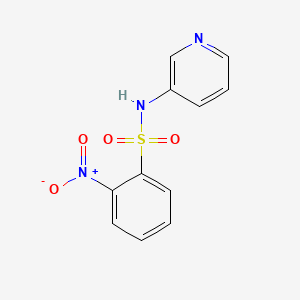

2-nitro-N-(pyridin-3-yl)benzenesulfonamide

Description

Overview of Benzenesulfonamide (B165840) Chemistry and its Significance in Contemporary Academic Research

Benzenesulfonamides are a class of organic compounds characterized by a benzene (B151609) ring attached to a sulfonamide functional group (-SO₂NHR). This structural motif is a cornerstone in medicinal chemistry and materials science. The sulfonamide group can act as a versatile pharmacophore, a structural element responsible for a drug's biological activity, by participating in hydrogen bonding and other molecular interactions with biological targets. researchgate.net

In contemporary academic research, benzenesulfonamide derivatives are widely investigated for a range of potential applications. Their ability to inhibit various enzymes makes them valuable tools in drug discovery. For instance, they are known to target carbonic anhydrases, which are involved in various physiological processes. nih.gov The synthetic accessibility and the relative ease with which the R group on the sulfonamide nitrogen and substituents on the benzene ring can be modified allow for the creation of large libraries of compounds for screening and structure-activity relationship (SAR) studies. researchgate.net

Rationale for the Focused Investigation of 2-nitro-N-(pyridin-3-yl)benzenesulfonamide and Structurally Related Analogues

The focused investigation of 2-nitro-N-(pyridin-3-yl)benzenesulfonamide stems from the unique combination of three key structural features: the benzenesulfonamide core, a pyridine (B92270) moiety, and a nitro group. The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a common feature in many biologically active compounds and can significantly influence a molecule's physicochemical properties, such as solubility and ability to interact with biological targets. mdpi.com

The introduction of a nitro group (-NO₂) onto the benzene ring is a critical modification. The nitro group is strongly electron-withdrawing, which can modulate the electronic properties of the entire molecule, potentially enhancing its binding affinity to target proteins. vulcanchem.com Furthermore, the position of the nitro group is crucial. In the case of 2-nitro-N-(pyridin-3-yl)benzenesulfonamide, the ortho-positioning of the nitro group can lead to specific intramolecular interactions that may confer unique conformational properties and biological activities compared to its meta- and para-isomers. nih.gov Research on the closely related isomer, 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide, has shown promising activity against Leishmania donovani, the parasite responsible for visceral leishmaniasis, highlighting the therapeutic potential of this structural arrangement. nih.gov

Historical Context of Pyridine-Substituted Sulfonamides in Chemical and Biological Sciences

The history of sulfonamides as therapeutic agents dates back to the 1930s with the discovery of Prontosil, the first commercially available antibacterial agent. researchgate.net This discovery ushered in the era of chemotherapy. A significant milestone in the development of pyridine-substituted sulfonamides was the introduction of Sulfapyridine in the late 1930s. Sulfapyridine was one of the first sulfonamides to show broad efficacy against bacterial infections and was a critical tool in treating bacterial pneumonia before the widespread availability of penicillin. sigmaaldrich.com This early success cemented the importance of incorporating heterocyclic rings, such as pyridine, into the design of new sulfonamide-based drugs. Over the decades, the fusion of pyridine and sulfonamide moieties has continued to be a fruitful area of research, leading to the development of compounds with a wide range of biological activities beyond antibacterial effects. researchgate.net

Research Findings on N-(pyridin-3-yl)benzenesulfonamide and its Derivatives

A common synthetic route to N-(pyridin-3-yl)benzenesulfonamide involves the reaction of benzenesulfonyl chloride with 3-aminopyridine (B143674) in the presence of a base, such as aqueous sodium carbonate, to neutralize the hydrochloric acid byproduct. researchgate.netearthlinepublishers.com This reaction typically proceeds with high yield. researchgate.netearthlinepublishers.com

The subsequent introduction of a nitro group to the benzene ring would likely be achieved through electrophilic aromatic substitution using a nitrating agent, such as a mixture of nitric acid and sulfuric acid. The sulfonamide group is a meta-director, while the phenyl ring itself is ortho, para-directing. The resulting isomeric mixture would necessitate separation to isolate the desired 2-nitro isomer.

Characterization Data for N-(pyridin-3-yl)benzenesulfonamide

The characterization of the precursor, N-(pyridin-3-yl)benzenesulfonamide, provides a baseline for understanding the properties of its nitrated derivatives.

Interactive Data Table: Physicochemical Properties of N-(pyridin-3-yl)benzenesulfonamide researchgate.netearthlinepublishers.com

| Property | Value |

| Appearance | Light brown crystalline solid |

| Molecular Formula | C₁₁H₁₀N₂O₂S |

| Molecular Weight | 246.28 g/mol |

| Melting Point | 160-162 °C |

| Yield | 93.3% |

Interactive Data Table: FTIR Spectral Data for N-(pyridin-3-yl)benzenesulfonamide researchgate.netearthlinepublishers.com

| Functional Group | Vibration | Frequency (cm⁻¹) |

| N-H | Stretch | 3664.67 |

| C=C (aromatic) | Stretch | 1481.32, 1519.96, 1573.97 |

| S=O (asymmetric) | Stretch | ~1350 |

| S=O (symmetric) | Stretch | ~1160 |

| C-N | Stretch | 1026.16 |

Interactive Data Table: ¹H NMR Spectral Data for N-(pyridin-3-yl)benzenesulfonamide (DMSO-d₆, δ ppm) researchgate.netearthlinepublishers.com

| Position | Chemical Shift (δ ppm) | Multiplicity |

| Pyridine-H2 | 8.53 | d |

| Pyridine-H4 | 8.23 | d |

| Pyridine-H5 | 7.40 | t |

| Pyridine-H6 | 7.26 | d |

| Benzene-H | 7.93, 7.54, 7.30 | m |

| NH | 4.00 | s |

Interactive Data Table: ¹³C NMR Spectral Data for N-(pyridin-3-yl)benzenesulfonamide (DMSO, δ ppm) researchgate.netearthlinepublishers.com

| Position | Chemical Shift (δ ppm) |

| Pyridine-C2 | 137.90 |

| Pyridine-C3 | 139.00 |

| Pyridine-C4 | 124.50 |

| Pyridine-C5 | 127.51 |

| Pyridine-C6 | 145.23 |

| Benzene-C (ipso) | 139.00 |

| Benzene-C | 129.41, 127.51, 133.00 |

Structure

3D Structure

Properties

IUPAC Name |

2-nitro-N-pyridin-3-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O4S/c15-14(16)10-5-1-2-6-11(10)19(17,18)13-9-4-3-7-12-8-9/h1-8,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXYPIRRJAYPWJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47201080 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Methodologies for 2 Nitro N Pyridin 3 Yl Benzenesulfonamide and Its Analogues

Classical Approaches for the Construction of the Benzenesulfonamide (B165840) Scaffold

The traditional synthesis of 2-nitro-N-(pyridin-3-yl)benzenesulfonamide relies on well-established reactions that form the key sulfonamide linkage and introduce the necessary functional groups in a stepwise manner.

Condensation Reactions Involving Sulfonyl Chlorides and Aminopyridines

The most direct and widely used method for constructing the N-pyridinyl benzenesulfonamide core is the condensation reaction between a benzenesulfonyl chloride and an aminopyridine. researchgate.netearthlinepublishers.comnsf.govprepchem.comncert.nic.in This nucleophilic substitution reaction involves the attack of the amino group of the pyridine (B92270) ring on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonamide bond and the elimination of hydrogen chloride.

The reaction is typically carried out in the presence of a base to neutralize the HCl generated, thereby driving the reaction to completion. ncert.nic.in Common bases include pyridine, which can also serve as the solvent, or other tertiary amines like triethylamine. Aqueous sodium carbonate has also been effectively used as a base, providing high yields of the desired product. researchgate.netearthlinepublishers.comearthlinepublishers.com For instance, the reaction of benzenesulfonyl chloride with 3-aminopyridine (B143674) in the presence of aqueous Na2CO3 has been reported to furnish N-pyridin-3-yl-benzenesulfonamide in a high yield of 93.3%. researchgate.netearthlinepublishers.comearthlinepublishers.comindexcopernicus.com

The general scheme for this reaction is as follows:

To synthesize the target molecule, 2-nitro-N-(pyridin-3-yl)benzenesulfonamide, this reaction would be performed using 2-nitrobenzenesulfonyl chloride as the starting material. researchgate.net

Regioselective Introduction of Nitro Functionalities on the Benzenesulfonamide Moiety

The introduction of a nitro group onto the benzenesulfonamide ring is a critical step in the synthesis of 2-nitro-N-(pyridin-3-yl)benzenesulfonamide. This is typically achieved through electrophilic aromatic substitution, specifically nitration. frontiersin.orgnih.gov The regioselectivity of this reaction is governed by the directing effects of the substituent already present on the benzene (B151609) ring. The sulfonamide group is an ortho-, para-directing group, albeit a deactivating one.

Direct nitration of N-(pyridin-3-yl)benzenesulfonamide presents a challenge. Under the strongly acidic conditions of nitration (e.g., a mixture of nitric acid and sulfuric acid), the basic nitrogen atom of the pyridine ring is protonated to form a pyridinium (B92312) ion. quora.com This positively charged group is strongly deactivating, making the entire molecule less reactive towards electrophilic substitution.

Therefore, a more strategic approach is often employed, where the nitration step is performed on a precursor molecule before the attachment of the pyridine ring. For example, benzene can be nitrated to nitrobenzene (B124822), which is then converted to 2-nitrobenzenesulfonyl chloride. This pre-functionalized sulfonyl chloride is then reacted with 3-aminopyridine to yield the final product. This circumvents the issue of deactivation by the protonated pyridine ring.

Various nitrating agents and conditions have been explored to achieve regioselective nitration of aromatic compounds. scirp.orgrsc.orgnih.gov For instance, the use of tetrabutylammonium (B224687) nitrate-trifluoroacetic anhydride (B1165640) (TBAN-TFAA) has been shown to be effective for exclusive nitration at specific positions in certain heterocyclic systems. nih.gov

Strategic Attachment of Pyridine Ring Systems at the Sulfonamide Nitrogen

The strategic attachment of the pyridine ring at the sulfonamide nitrogen is a crucial step that can be performed at different stages of the synthesis. As mentioned earlier, the most common approach involves the reaction of a pre-functionalized sulfonyl chloride, such as 2-nitrobenzenesulfonyl chloride, with 3-aminopyridine. researchgate.net This method ensures the correct positioning of the nitro group.

The reaction conditions for this step are similar to those described in section 2.1.1, typically involving a base and a suitable solvent like dichloromethane (B109758) or pyridine. researchgate.net The choice of solvent and base can influence the reaction rate and yield.

An alternative, though less common, strategy could involve the N-arylation of a pre-formed 2-nitrobenzenesulfonamide (B48108) with a suitable pyridine derivative. However, such cross-coupling reactions often require more specialized catalysts and conditions.

Advanced Synthetic Strategies for Structural Diversification of 2-nitro-N-(pyridin-3-yl)benzenesulfonamide Derivatives

Modern synthetic chemistry offers a range of advanced strategies for the synthesis and diversification of sulfonamides, which can be applied to the preparation of analogues of 2-nitro-N-(pyridin-3-yl)benzenesulfonamide.

One such approach is the use of metal-catalyzed reactions. For instance, an iron-catalyzed method for the synthesis of N-arylsulfonamides from readily available nitroarenes and sodium arylsulfinates has been developed. organic-chemistry.org This method offers a practical and cost-effective alternative to traditional methods. Another advanced strategy involves a metal-free, one-pot synthesis of sulfonamides from nitroarenes and arylsulfonyl chlorides promoted by diboronic acid in water. researchgate.net

Furthermore, structural diversification can be achieved by employing a variety of substituted starting materials. For example, using different substituted aminopyridines or a range of substituted 2-nitrobenzenesulfonyl chlorides in the classical condensation reaction allows for the synthesis of a library of derivatives. Advanced multi-component reactions can also be utilized to construct complex sulfonamide-containing molecules in a single step. nih.gov

Optimization of Reaction Conditions and Yields in the Synthesis of 2-nitro-N-(pyridin-3-yl)benzenesulfonamide and its Intermediates

The optimization of reaction conditions is paramount to ensure high yields and purity of the final product. Key parameters that can be tuned include the choice of solvent, base, temperature, and reaction time.

For the condensation of 2-nitrobenzenesulfonyl chloride and 3-aminopyridine, a variety of conditions can be employed. The use of pyridine as both a solvent and a base is a common choice. researchgate.net Alternatively, an inert solvent like dichloromethane can be used in conjunction with a tertiary amine base such as triethylamine.

The table below summarizes typical reaction conditions for the synthesis of N-pyridinyl benzenesulfonamides, which can be adapted for the synthesis of the title compound.

| Sulfonyl Chloride | Amine | Base | Solvent | Yield (%) | Reference |

| Benzenesulfonyl chloride | 3-Aminopyridine | Na2CO3 (aq) | - | 93.3 | researchgate.net, earthlinepublishers.com, earthlinepublishers.com |

| 4-Iodobenzenesulfonyl chloride | 2-Aminopyridine | - | Dichloromethane | - | prepchem.com |

| 2-Nitrobenzenesulfonyl chloride | Various amines | Pyridine | Dichloromethane | - | researchgate.net |

| 4-Methylbenzenesulfonyl chloride | 4-Aminoacetophenone | Pyridine | Dichloromethane | - | nih.gov |

The purification of the final product is also a critical step. Recrystallization or column chromatography are commonly used techniques to obtain 2-nitro-N-(pyridin-3-yl)benzenesulfonamide in high purity.

Chemical Reactivity and Derivatization Studies of 2 Nitro N Pyridin 3 Yl Benzenesulfonamide

Transformations of the Nitro Functional Group within the Benzenesulfonamide (B165840) System (e.g., Reduction to Amino)

The nitro group (-NO₂) on the benzene (B151609) ring is a versatile functional group, primarily due to its strong electron-withdrawing nature and its susceptibility to reduction and other transformations. researchgate.net Its conversion into other functionalities is a key strategy in modifying the electronic and steric properties of the molecule.

The most common transformation of the aromatic nitro group is its reduction to a primary amine (-NH₂). This conversion fundamentally alters the character of the benzene ring, turning a strongly deactivating, electron-withdrawing group into a strongly activating, electron-donating group. This reaction can be accomplished under various conditions, with catalytic hydrogenation being one of the most efficient methods. researchgate.net

| Reagent/Catalyst | Conditions | Product |

| Pd/C, H₂ (1 atm) | Methanol (MeOH), Room Temperature | 2-amino-N-(pyridin-3-yl)benzenesulfonamide |

| Zn, HCl | 60 °C | 2-amino-N-(pyridin-3-yl)benzenesulfonamide |

| Fe, NH₄Cl | Ethanol/Water, Reflux | 2-amino-N-(pyridin-3-yl)benzenesulfonamide |

This table presents common laboratory methods for the reduction of aromatic nitro groups, which are applicable to the target compound.

Beyond simple reduction to an amine, the nitro group can participate in more complex transformations. For instance, under specific conditions involving reducing agents like zinc in acetic acid, the nitro group can be converted to a nitrone. researchgate.net In some contexts, the nitro group can also act as a masked electrophile. For example, it can be activated through tautomerization to its nitronic acid form, which can then react with nucleophiles, such as a cysteine residue in an enzyme's active site, to form a covalent thiohydroximate adduct. nih.gov The resulting primary amine from the reduction is itself a versatile synthetic handle, allowing for a host of subsequent reactions, including diazotization followed by Sandmeyer-type reactions to introduce halides, cyano, or other groups. researchgate.net

Reactivity of the Sulfonamide Moiety, Including Nucleophilic Substitution Pathways

The nitrogen atom of the sulfonamide is weakly acidic and can be deprotonated by a suitable base. The resulting anion can then act as a nucleophile, allowing for N-alkylation or N-arylation, thereby generating trisubstituted sulfonamides.

Nucleophilic substitution reactions can occur at the sulfur atom, though this typically requires harsh conditions or specific activation. The sulfonamide nitrogen can be replaced by other nucleophiles, leading to cleavage of the S-N bond. For example, hydrolysis of the sulfonamide bond to yield the corresponding sulfonic acid and 3-aminopyridine (B143674) can be achieved under strong acidic or basic conditions, although this is often a synthetically challenging and low-yielding process.

Chemical Modifications and Transformations of the Pyridine (B92270) Ring System (e.g., Oxidation, Electrophilic Substitution)

The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. nih.gov This inherent electronic property dictates its reactivity towards various chemical transformations.

Oxidation: The lone pair of electrons on the pyridine nitrogen atom makes it susceptible to oxidation. nih.gov Treatment with an oxidizing agent, such as a peroxy acid (e.g., m-CPBA), readily converts the pyridine nitrogen to a pyridine N-oxide. This transformation significantly alters the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic attack at different positions.

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene. The presence of the electron-withdrawing sulfonamide group further deactivates the ring. Electrophilic attack, if it occurs, is directed to the positions meta to the ring nitrogen (C3 and C5). However, under forcing conditions, reactions such as nitration or halogenation may proceed, albeit often with low efficiency.

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes it a candidate for nucleophilic aromatic substitution (SNAr), particularly with a good leaving group at the C2, C4, or C6 positions. While the parent 2-nitro-N-(pyridin-3-yl)benzenesulfonamide does not possess a leaving group on the pyridine ring, this pathway becomes relevant in analogues designed with such features.

Rational Design and Synthesis of Novel Analogues of 2-nitro-N-(pyridin-3-yl)benzenesulfonamide for Expanded Chemical Space Exploration

The rational design and synthesis of analogues are crucial for exploring the chemical space around a lead compound and for developing structure-activity relationships (SAR). nih.gov For 2-nitro-N-(pyridin-3-yl)benzenesulfonamide, analogue design can be approached by systematically modifying its three key components.

Modification of the Benzenesulfonyl Moiety: The position and nature of the substituent on the benzene ring can be varied. The nitro group at the 2-position can be moved to the 3- or 4-position, or it can be replaced entirely with other electron-withdrawing or electron-donating groups (e.g., -Cl, -F, -CN, -OCH₃). This allows for a systematic probing of electronic and steric effects. For instance, benzenesulfonamide analogues with different substitution patterns have been synthesized to explore their potential as kinase inhibitors. nih.gov

Modification of the Pyridine Ring: Substituents can be introduced onto the pyridine ring to alter its properties. For example, adding small alkyl or halogen groups can modulate lipophilicity and binding interactions. The synthesis of various N-(pyridin-2-yl)-benzamide derivatives has been achieved by using substituted 2-aminopyridines as starting materials, demonstrating a viable strategy for creating diverse pyridine-based structures. mdpi.com

Modification of the Sulfonamide Linker: While less common, the sulfonamide linker itself can be modified. For example, N-alkylation, as mentioned in section 3.2, introduces a substituent directly onto the linker nitrogen, altering its hydrogen-bonding capacity and steric profile.

The synthesis of these novel analogues typically follows established synthetic routes. The core reaction often involves the coupling of a substituted benzenesulfonyl chloride with a corresponding substituted aminopyridine in the presence of a base. earthlinepublishers.comresearchgate.net By creating a library of diverse building blocks (various sulfonyl chlorides and aminopyridines), a wide range of analogues can be systematically synthesized and evaluated.

| Analogue Type | Example Modification | Synthetic Precursors | Rationale |

| Benzenesulfonyl Analogue | 3-nitro-N-(pyridin-3-yl)benzenesulfonamide | 3-nitrobenzenesulfonyl chloride + 3-aminopyridine | Investigate positional isomer effects of the nitro group. |

| Benzenesulfonyl Analogue | 2-chloro-N-(pyridin-3-yl)benzenesulfonamide | 2-chlorobenzenesulfonyl chloride + 3-aminopyridine | Replace nitro group with a different electron-withdrawing group. |

| Pyridine Ring Analogue | 2-nitro-N-(2-methylpyridin-3-yl)benzenesulfonamide | 2-nitrobenzenesulfonyl chloride + 3-amino-2-methylpyridine | Introduce steric bulk and electron donation on the pyridine ring. |

| Pyridine Ring Analogue | 2-nitro-N-(5-bromopyridin-3-yl)benzenesulfonamide | 2-nitrobenzenesulfonyl chloride + 3-amino-5-bromopyridine | Introduce an electron-withdrawing group on the pyridine ring. |

This table illustrates a rational approach to analogue design by modifying different parts of the parent molecule.

Advanced Structural Characterization and Intermolecular Interactions of 2 Nitro N Pyridin 3 Yl Benzenesulfonamide

Single Crystal X-ray Diffraction Analysis of 2-nitro-N-(pyridin-3-yl)benzenesulfonamide and its Crystalline Analogues

Another relevant analogue is 4-nitro-N-pyridin-4-ylbenzenesulfonamide, which has also been characterized by single-crystal X-ray diffraction. nih.gov The comparison with N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide further enriches the understanding of how substituent changes on the phenyl ring influence the crystal packing. mdpi.com For instance, the steric hindrance introduced by the ortho-nitro group in N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide leads to a significant twisting of the nitro group relative to the benzene (B151609) ring. mdpi.com

The table below presents the crystallographic data for 2-nitro-N-(4-pyridinio)benzenesulfonamidate monohydrate, offering a glimpse into the structural parameters that could be expected for similar compounds.

Interactive Data Table: Crystal Data and Structure Refinement for 2-nitro-N-(4-pyridinio)benzenesulfonamidate monohydrate nih.gov

| Parameter | Value |

| Empirical formula | C₁₁H₉N₃O₄S·H₂O |

| Formula weight | 297.29 |

| Temperature | 113(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.7206(17) Å, α = 90° |

| b = 11.972(2) Å, β = 107.65(3)° | |

| c = 12.743(3) Å, γ = 90° | |

| Volume | 1267.8(4) ų |

| Z | 4 |

| Density (calculated) | 1.558 Mg/m³ |

| Absorption coefficient | 0.283 mm⁻¹ |

| F(000) | 616 |

| Crystal size | 0.14 × 0.10 × 0.04 mm |

| Theta range for data collection | 2.53 to 25.00° |

| Index ranges | -10≤h≤10, -14≤k≤14, -15≤l≤15 |

| Reflections collected | 10348 |

| Independent reflections | 2225 [R(int) = 0.0331] |

| Completeness to theta = 25.00° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2225 / 9 / 385 |

| Goodness-of-fit on F² | 1.033 |

| Final R indices [I>2sigma(I)] | R1 = 0.0321, wR2 = 0.0895 |

| R indices (all data) | R1 = 0.0425, wR2 = 0.0904 |

| Largest diff. peak and hole | 0.223 and -0.401 e.Å⁻³ |

Elucidation of Hydrogen Bonding Networks and Their Role in Supramolecular Assembly

Hydrogen bonding plays a pivotal role in the supramolecular assembly of benzenesulfonamide (B165840) derivatives. In the crystal structure of 2-nitro-N-(4-pyridinio)benzenesulfonamidate monohydrate, an extensive network of hydrogen bonds stabilizes the packing. These interactions involve the zwitterionic functional groups and the water molecules of crystallization. The crystal structure is stabilized by N—H⋯O, O—H⋯N, and O—H⋯O hydrogen bonds. nih.gov

Investigation of π-π Stacking and Other Non-Covalent Interactions within the Crystal Lattice

Beyond hydrogen bonding, π-π stacking interactions are significant in defining the crystal lattice of aromatic sulfonamides. These interactions occur between the electron-rich and electron-deficient aromatic rings. In the crystal structure of N-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide, π–π stacking interactions with a centroid–centroid distance of 3.8745(9) Å are observed, contributing to the formation of chains. nih.goviucr.org

Conformational Analysis and Molecular Geometry of 2-nitro-N-(pyridin-3-yl)benzenesulfonamide in the Solid State

The molecular conformation of 2-nitro-N-(pyridin-3-yl)benzenesulfonamide in the solid state is primarily defined by the torsion angles around the S-N bond and the orientation of the nitro group. In the zwitterionic analogue, 2-nitro-N-(4-pyridinio)benzenesulfonamidate monohydrate, the dihedral angles between the benzene and pyridinium (B92312) rings are 109.7(1)° and 110.7(1)° for the two independent molecules. nih.gov The dihedral angles between the nitro group and the benzene ring are 116.1(2)° and 116.7(1)°. nih.gov This significant twist is likely due to steric hindrance from the bulky sulfonamide group.

The table below provides selected bond lengths and angles for 2-nitro-N-(4-pyridinio)benzenesulfonamidate, which can be considered representative for the title compound.

Interactive Data Table: Selected Bond Lengths (Å) and Angles (°) for 2-nitro-N-(4-pyridinio)benzenesulfonamidate nih.gov

| Bond/Angle | Molecule 1 | Molecule 2 |

| S1-O1 | 1.442(2) | 1.445(2) |

| S1-O2 | 1.448(2) | 1.449(2) |

| S1-N1 | 1.637(2) | 1.635(2) |

| S1-C1 | 1.772(3) | 1.775(3) |

| N2-O3 | 1.229(3) | 1.231(3) |

| N2-O4 | 1.235(3) | 1.233(3) |

| N1-C7 | 1.367(3) | 1.365(3) |

| O1-S1-O2 | 118.9(1) | 118.7(1) |

| O1-S1-N1 | 107.5(1) | 107.8(1) |

| O2-S1-N1 | 107.2(1) | 107.4(1) |

| C1-S1-N1 | 106.9(1) | 106.5(1) |

| C7-N1-S1 | 123.5(2) | 124.1(2) |

| C2-C1-S1 | 119.8(2) | 119.5(2) |

Computational and Theoretical Investigations of 2 Nitro N Pyridin 3 Yl Benzenesulfonamide

Quantum Chemical Calculations on the Electronic Structure and Stability (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for elucidating the electronic structure and intrinsic stability of a molecule. These methods solve approximations of the Schrödinger equation to determine a molecule's optimized geometry and electronic properties.

Electronic Structure and Stability: For 2-nitro-N-(pyridin-3-yl)benzenesulfonamide, DFT calculations using a basis set like B3LYP/6-311++G(d,p) would be employed to find the lowest energy conformation. researchgate.net Key outputs from these calculations are the energies of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is a critical parameter for predicting the molecule's chemical reactivity and kinetic stability; a larger gap implies higher stability.

Reactivity Descriptors: From the HOMO and LUMO energies, several conceptual DFT descriptors can be calculated to quantify reactivity. core.ac.uk These descriptors provide insight into the molecule's behavior in chemical reactions. A quantitative structure-activity relationship (QSAR) analysis of nitrobenzenes has shown that descriptors like the electrophilicity index (ω), LUMO energy (εLUMO), and molecular compressibility (β) can effectively predict toxicity. core.ac.uk

Table 5.1: Conceptual DFT-Based Reactivity Descriptors This table outlines key descriptors that would be calculated to understand the electronic properties and reactivity of 2-nitro-N-(pyridin-3-yl)benzenesulfonamide.

| Descriptor | Symbol | Formula | Significance |

| Ionization Potential | IP | IP ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity | EA | EA ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity | χ | χ ≈ (IP + EA) / 2 | The power of an atom to attract electrons to itself. |

| Chemical Hardness | η | η ≈ (IP - EA) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness | S | S = 1 / η | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index | ω | ω = μ² / (2η) where μ=-χ | Measures the propensity to accept electrons. researchgate.net |

Furthermore, Natural Bond Orbital (NBO) analysis can be performed to investigate hyperconjugative interactions and the delocalization of electron density within the molecule, providing a deeper understanding of its internal stability. researchgate.net

Molecular Dynamics Simulations to Explore Conformational Landscape and Solvent Interactions

While quantum calculations provide a static, minimum-energy picture, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations are crucial for understanding the flexibility of the molecule and its interactions with its environment.

Conformational Landscape: The sulfonamide linkage in 2-nitro-N-(pyridin-3-yl)benzenesulfonamide allows for rotational freedom, meaning the molecule can adopt various shapes or conformations. MD simulations can explore this "conformational landscape" by simulating the molecule's movements over nanoseconds. Analysis of the simulation trajectory, often by monitoring the Root Mean Square Deviation (RMSD), reveals the most stable and frequently accessed conformations. nih.gov In studies of related sulfonamides, MD simulations have been used to confirm the stability of ligand-protein complexes, showing that the most potent compounds maintain a consistent and robust binding orientation. worldscientific.com

Solvent Interactions: The environment surrounding a molecule significantly influences its behavior. MD simulations can explicitly model solvent molecules (e.g., water) to study these interactions. Such simulations can reveal how solvent molecules arrange around the solute, the formation and lifetime of hydrogen bonds, and how the solvent affects the conformational preferences of the molecule. nih.gov Computational studies on similar nitro-containing compounds have shown that transitioning from the gas phase to an aqueous solution can significantly alter the conformational landscape, with some conformations becoming more stabilized due to solvent effects. nih.gov

In Silico Prediction of Reactivity Profiles and Spectroscopic Properties

Computational methods allow for the prediction of various molecular properties before a compound is synthesized, a process known as in silico prediction.

Reactivity Profiles: As discussed in section 5.1, DFT-derived descriptors serve as powerful predictors of chemical reactivity. core.ac.uk The electrophilicity index, for instance, can indicate sites susceptible to nucleophilic attack, while the distribution of HOMO and LUMO can highlight regions involved in charge transfer interactions. researchgate.net

Spectroscopic Properties: DFT calculations can also accurately predict spectroscopic data. By calculating the vibrational frequencies, one can generate a theoretical Infrared (IR) and Raman spectrum. researchgate.net These predicted spectra can be compared with experimental data to confirm the molecular structure. Similarly, Nuclear Magnetic Resonance (NMR) shielding tensors can be computed to predict chemical shifts (¹H and ¹³C NMR), which are invaluable for structural elucidation. nih.gov Research on the closely related analog, N-pyridin-3-yl-benzenesulfonamide, provides experimental spectroscopic data that can serve as a benchmark for such predictions. researchgate.net

Table 5.2: Predicted vs. Experimental Spectroscopic Data for Key Functional Groups This table presents a hypothetical comparison based on typical computational outputs and experimental data from the analog N-pyridin-3-yl-benzenesulfonamide. researchgate.net

| Functional Group | Vibration Mode | Predicted IR Frequency (cm⁻¹) (Hypothetical) | Experimental IR Frequency (cm⁻¹) (N-pyridin-3-yl-benzenesulfonamide) researchgate.net |

| N-H (sulfonamide) | Stretching | ~3300 | 3664.67 |

| Aromatic C-H | Stretching | ~3100-3000 | - |

| C=C (aromatic) | Stretching | ~1600-1450 | 1573.97, 1519.96, 1481.32 |

| N=O (nitro group) | Asymmetric Stretch | ~1550 | - |

| N=O (nitro group) | Symmetric Stretch | ~1350 | - |

| S=O (sulfonamide) | Asymmetric Stretch | ~1340 | - |

| S=O (sulfonamide) | Symmetric Stretch | ~1160 | - |

| C-N | Stretching | ~1030 | 1026.16 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design of Biologically Active Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov The goal is to create predictive models that can guide the design of new, more potent molecules. nih.gov

Model Development: To build a QSAR model for analogues of 2-nitro-N-(pyridin-3-yl)benzenesulfonamide, a "training set" of structurally similar compounds with known biological activity (e.g., antimicrobial or herbicidal activity) would be compiled. researchgate.netnih.gov For each compound, a set of numerical parameters, or "descriptors," is calculated. These can include physicochemical properties (like logP), topological indices, and quantum chemical descriptors (like those in Table 5.1). core.ac.uk Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or non-linear approaches like Artificial Neural Networks (ANN) are then used to generate an equation that links the descriptors to the activity. nih.govwu.ac.th

Predictive Design: A successful QSAR model can identify which molecular features are most important for activity. For example, 3D-QSAR studies on related sulfonamides have shown that biological activity can be improved by optimizing steric, electrostatic, and hydrophobic fields around the molecule. nih.gov The model can then be used to predict the activity of new, yet-to-be-synthesized analogues of 2-nitro-N-(pyridin-3-yl)benzenesulfonamide. This allows chemists to prioritize the synthesis of candidates with the highest predicted potency, saving significant time and resources.

Table 5.3: Framework for a Hypothetical QSAR Study

| Component | Description | Example |

| Objective | To predict the biological activity of new analogues. | Design new analogues with enhanced antimicrobial activity. researchgate.net |

| Training Set | A series of sulfonamide derivatives with measured activity. | 20-30 substituted N-(pyridin-3-yl)benzenesulfonamide compounds. |

| Descriptors | Numerical representations of molecular structure. | Hydrophobicity (logP), Electrophilicity (ω), Steric parameters (e.g., molar refractivity). core.ac.uknih.gov |

| Statistical Method | Algorithm to create the structure-activity correlation. | Multiple Linear Regression (MLR), Gene Expression Programming (GEP). core.ac.uknih.gov |

| Validation | Testing the model's predictive power on an external set of compounds. | Use of an external "test set" and calculation of statistical metrics like r² and Q². |

Molecular Interactions and Mechanistic Insights into Biological Activities in Vitro and in Silico

Molecular Docking Studies to Elucidate Binding Affinities and Modes with Biological Macromolecules (e.g., Receptors, Enzymes)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For compounds like 2-nitro-N-(pyridin-3-yl)benzenesulfonamide, docking studies provide critical insights into how they interact with the active sites of target enzymes and receptors at a molecular level.

Studies on similar benzenesulfonamide (B165840) derivatives have elucidated their binding modes with high resolution. In the active site of carbonic anhydrase, docking simulations consistently show the sulfonamide group's nitrogen atom coordinating with the catalytic zinc ion. Hydrogen bonds are typically formed with key residues such as Thr199. The remainder of the molecule, often referred to as the "tail," extends into the active site cavity. The specific orientation and interactions of this tail determine the inhibitor's selectivity. For example, the pyridine (B92270) and nitro-substituted benzene (B151609) rings of 2-nitro-N-(pyridin-3-yl)benzenesulfonamide would be expected to form van der Waals, pi-pi, or hydrogen bonding interactions with either the hydrophilic or lipophilic residues lining the active site, thereby influencing its binding affinity and isoform selectivity.

Similarly, docking studies of sulfonamides into the DHPS active site confirm their binding in the pABA pocket, elucidating the specific interactions that allow them to compete with the natural substrate. Computational analyses have also been applied to understand the binding of sulfonamide derivatives to other targets, such as penicillin-binding proteins and E. coli MurD enzyme, revealing key hydrogen bond interactions that are crucial for their antimicrobial potential. For nitro-substituted aromatic compounds, docking analyses have shown that the number and orientation of nitro groups can significantly enhance binding efficiency with enzymes like inducible nitric oxide synthase (iNOS).

Mechanistic Pathways of Antimicrobial Action (e.g., Antibacterial, Antifungal, Antiparasitic Activity in Cellular Models)

The antimicrobial action of 2-nitro-N-(pyridin-3-yl)benzenesulfonamide is likely multifaceted, stemming from both the benzenesulfonamide core and the nitro-aromatic substituent.

The primary antibacterial mechanism is the inhibition of dihydropteroate (B1496061) synthase, leading to the bacteriostatic effects described previously. In vitro studies on the closely related compound N-pyridin-3-yl-benzenesulfonamide (lacking the nitro group) have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.netearthlinepublishers.com This confirms the efficacy of the N-(pyridin-3-yl)benzenesulfonamide scaffold as an antimicrobial agent. researchgate.netearthlinepublishers.com

Table 1: Antibacterial Activity of N-pyridin-3-yl-benzenesulfonamide Data represents the average zone of inhibition (mm) at various concentrations.

The presence of a nitro group on the benzene ring can confer additional mechanisms of action. Nitro-heteroaromatic compounds are known to be effective antimicrobial agents. Their activity can involve the inhibition of nucleic acid synthesis or the induction of oxidative stress within the microbial cell. For example, some nitrofurans are known to inhibit mRNA, thereby interfering with gene expression. This suggests that 2-nitro-N-(pyridin-3-yl)benzenesulfonamide may possess a broader or more potent antimicrobial profile than its non-nitrated counterpart.

Investigation of Anticancer Activity in Established Cell Line Models and Associated Molecular Mechanisms (e.g., Apoptosis Induction, Cell Cycle Modulation)

The anticancer potential of benzenesulfonamide derivatives is an area of active investigation, with several molecular mechanisms being identified in various cancer cell line models.

A key mechanism is the inhibition of tumor-associated carbonic anhydrase isoforms IX and XII, which are overexpressed in many cancers and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis. nih.gov By inhibiting these enzymes, benzenesulfonamide derivatives can disrupt pH regulation in cancer cells, leading to antiproliferative effects.

Beyond CA inhibition, studies on related sulfonamide structures have revealed direct effects on the cell cycle and apoptosis. For instance, certain derivatives have been shown to induce cell cycle arrest, halting the proliferation of cancer cells at specific phases. nih.gov This arrest is often a prelude to apoptosis, or programmed cell death. The induction of apoptosis is a hallmark of effective anticancer agents and has been observed with benzenesulfonamide compounds. This process is often confirmed by the detection of key apoptotic markers, such as the cleavage of Poly (ADP-ribose) Polymerase (PARP) and the activation of caspases, which are the executioner enzymes of apoptosis. nih.gov

Table 2: Observed Anticancer Mechanisms of Benzenesulfonamide Derivatives in Cellular Models

These findings indicate that the anticancer activity of compounds like 2-nitro-N-(pyridin-3-yl)benzenesulfonamide may result from a combination of enzyme inhibition and the direct triggering of cellular pathways that control cell proliferation and survival.

Analysis of Selectivity and Potential Off-Target Interactions in In Vitro Biological Assays

A comprehensive analysis of the selectivity and potential off-target interactions of the chemical compound 2-nitro-N-(pyridin-3-yl)benzenesulfonamide is crucial for understanding its therapeutic potential and predicting possible adverse effects. However, a review of the currently available scientific literature reveals a notable absence of direct in vitro biological assay data specifically for this compound. Research has predominantly focused on structurally related analogs, providing a basis for preliminary inferences and guiding future investigational efforts.

Insights from Structurally Related Compounds

While direct experimental data for 2-nitro-N-(pyridin-3-yl)benzenesulfonamide is not available, studies on related molecules offer valuable insights into its potential biological targets and selectivity profile. For instance, the structural isomer, 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide, has been investigated for its antileishmanial activity. This analog demonstrated activity against Leishmania donovani promastigotes and intracellular amastigotes, suggesting a potential avenue of therapeutic application for this class of compounds.

Furthermore, research on N-(pyridin-3-yl)benzenesulfonamide, which lacks the nitro group, has shown antimicrobial activity against various bacterial strains. This indicates that the pyridin-3-yl-benzenesulfonamide scaffold itself may possess inherent biological activity that could be modulated by the addition of functional groups like the nitro substituent.

Potential for Carbonic Anhydrase Inhibition

The benzenesulfonamide moiety is a well-established pharmacophore known to interact with zinc-containing enzymes, most notably the carbonic anhydrases (CAs). The sulfonamide group can coordinate with the zinc ion in the active site of these enzymes, leading to their inhibition. Given the presence of this functional group in 2-nitro-N-(pyridin-3-yl)benzenesulfonamide, it is plausible that this compound could exhibit inhibitory activity against various CA isoforms. The selectivity for different CA isoforms would likely be influenced by the nature of the substituents on the benzenesulfonamide core and the pyridine ring.

Potential for Kinase Inhibition

Recent studies have highlighted the potential of pyridin-3-yl benzenesulfonamide derivatives as inhibitors of protein kinases. Specifically, a series of N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamides were identified as dual inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). This finding suggests that the N-(pyridin-3-yl)benzenesulfonamide scaffold can be a viable starting point for the design of kinase inhibitors. The introduction of a nitro group at the 2-position of the benzene ring in 2-nitro-N-(pyridin-3-yl)benzenesulfonamide could modulate its binding affinity and selectivity for various kinases.

In Silico Predictions and Future Directions

In the absence of direct experimental data, in silico methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies could provide valuable predictions regarding the selectivity and off-target interactions of 2-nitro-N-(pyridin-3-yl)benzenesulfonamide. Such computational analyses could help prioritize potential biological targets for future in vitro screening.

To definitively characterize the selectivity profile of 2-nitro-N-(pyridin-3-yl)benzenesulfonamide, a comprehensive panel of in vitro biological assays is required. This should include screening against a broad range of enzymes and receptors, with a particular focus on carbonic anhydrases and protein kinases, given the activities observed for structurally related compounds.

Data on Related Compounds

The following table summarizes the reported biological activities of compounds structurally related to 2-nitro-N-(pyridin-3-yl)benzenesulfonamide, providing a basis for hypothesized activity.

| Compound Name | Biological Activity |

| 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide | Antileishmanial activity against Leishmania donovani |

| N-(pyridin-3-yl)benzenesulfonamide | Antimicrobial activity |

| N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamides | Dual PI3K/mTOR inhibition |

This interactive table allows for a comparative view of the known biological activities of structurally similar molecules, underscoring the potential areas of investigation for 2-nitro-N-(pyridin-3-yl)benzenesulfonamide.

Structure Activity Relationship Sar Studies of 2 Nitro N Pyridin 3 Yl Benzenesulfonamide Analogues

Influence of Nitro Group Position and Electronic Nature on Biological Activity and Molecular Interactions

The presence and position of the nitro group on the benzenesulfonamide (B165840) scaffold are critical determinants of the compound's biological activity. The strong electron-withdrawing nature of the nitro group significantly influences the electronic distribution within the molecule, which can impact its interaction with biological targets. nih.govresearchgate.netsvedbergopen.com

Studies on various benzenesulfonamide derivatives have shown that the introduction of an electron-withdrawing group, such as a nitro group, can enhance antibacterial activity. researchgate.net This is often attributed to changes in the molecule's polarity and its ability to interact with nucleophilic sites within target proteins, such as enzymes. nih.gov For instance, research on thiazol-4-one-benzenesulfonamide derivatives revealed that an analogue with a nitro group at the para-position of the benzene (B151609) ring exhibited potent inhibitory effects against breast cancer cell lines. rsc.org

Furthermore, replacing the nitro group with other substituents of varying electronic character (e.g., halogens, methoxy (B1213986) groups) would further clarify the electronic requirements for activity. Quantum chemical analyses on related sulfonamides indicate that electron-withdrawing groups make the sulfonamide N-H proton more acidic, which could influence its hydrogen-bonding capabilities. vu.nl The interplay between the electronic effects and the steric bulk of the substituent at different positions on the benzene ring is a key factor in the molecular interactions that drive biological activity.

Table 1: Influence of Benzene Ring Substituents on Biological Activity of Benzenesulfonamide Analogues

| Substituent at Benzene Ring | Position | Observed Effect on Activity | Potential Molecular Interaction | Reference |

|---|---|---|---|---|

| Nitro (NO₂) | para | Enhanced anticancer activity against breast cancer cell lines. | Strong electron-withdrawing effect, alters molecular polarity. | rsc.org |

| Nitro (NO₂) | ortho | High anti-inflammatory activity in chalcone (B49325) models. | Specific spatial orientation for binding to COX enzymes. | mdpi.com |

| Dichloro | 2,5 | Lower activity on perfusion pressure compared to an amino-ethyl substituted analogue. | Alters electronic and steric properties. | researchgate.net |

| Fluorinated | ortho, para | Inhibition of amyloid-beta peptide aggregation. | Specific arrangement of hydrophobic and hydrogen-bonding groups. | nih.gov |

Role of Pyridine (B92270) Ring Substitution and Nitrogen Atom Position on Ligand-Target Recognition and Functional Response

The pyridine moiety is a vital component of the 2-nitro-N-(pyridin-3-yl)benzenesulfonamide structure, and its features significantly dictate the compound's interaction with biological targets. The position of the nitrogen atom within the ring and the presence of other substituents are key areas of SAR investigation. nih.govnih.gov

The position of the pyridine nitrogen (e.g., 2-pyridyl, 3-pyridyl, or 4-pyridyl) is critical for determining the geometry of the molecule and its ability to form hydrogen bonds. nih.gov Studies on herbicidal 3-(pyridin-2-yl)benzenesulfonamide derivatives have shown that the 2-pyridyl arrangement is conducive to high activity. nih.gov A separate study focusing on V-ATPase inhibitors found that for a different benzenesulfonamide series, the 3-position for the pyridine nitrogen was optimal. researchgate.net This highlights that the preferred nitrogen position is target-dependent. For 2-nitro-N-(pyridin-3-yl)benzenesulfonamide, the nitrogen at the 3-position allows for a specific vector of interaction that may be crucial for its intended biological effect.

Substitutions on the pyridine ring can modulate activity by influencing factors like potency, selectivity, and physicochemical properties. researchgate.net In the development of V-ATPase inhibitors, adding a 4-fluoro or 4-chloro substituent to the pyridine ring maintained potency, while a 4-methoxy group led to a slight decrease in activity. researchgate.net This suggests that electron-withdrawing, sterically small groups at the 4-position of the pyridine ring are well-tolerated or even beneficial for this specific target. The basicity of the pyridine nitrogen, which can be tuned by substituents, also plays a role in its ability to act as a hydrogen bond acceptor and can improve water solubility. researchgate.netmdpi.com

Table 2: Effect of Pyridine Ring Modifications on Biological Activity

| Pyridine Moiety Modification | Example Analogue Class | Observed Effect on Activity | Rationale | Reference |

|---|---|---|---|---|

| Nitrogen at 2-position | 3-(Pyridin-2-yl)benzenesulfonamides | High herbicidal activity. | Optimal geometry for target binding (e.g., protoporphyrinogen (B1215707) oxidase). | nih.gov |

| Nitrogen at 3-position | V-ATPase inhibitors | Optimal for V-ATPase inhibition. | Preferred orientation for interaction within the enzyme's active site. | researchgate.net |

| Substitution at 4-position (Fluoro, Chloro) | V-ATPase inhibitors | Potency maintained. | Small, electron-withdrawing groups are tolerated and may enhance binding. | researchgate.net |

| Substitution at 4-position (Methoxy) | V-ATPase inhibitors | Slight loss of activity. | Steric or electronic properties may be less favorable for binding. | researchgate.net |

Impact of Chemical Modifications to the Sulfonamide Linker on the Compound's Biological Profile

The sulfonamide linker (-SO₂NH-) is not merely a passive connector but an active participant in the molecular interactions of 2-nitro-N-(pyridin-3-yl)benzenesulfonamide. It serves as a crucial hydrogen-bonding group and provides a specific spatial orientation between the two aromatic rings. Modifications to this linker can profoundly alter the compound's biological profile.

Key modifications to the sulfonamide linker include:

N-Alkylation/N-Arylation: Substitution on the sulfonamide nitrogen generally leads to a loss of activity in many classes of sulfonamide inhibitors. For instance, in one study, substituting the acidic proton of the sulfonamide with an alkyl group rendered the compound inactive. researchgate.net This is because the N-H proton is often a critical hydrogen bond donor, interacting with key residues (like asparagine or glutamine) in the target's active site.

Replacement of the Linker: Replacing the sulfonamide group with other linkers, such as an amide (-CONH-), can help to probe the importance of the sulfonamide's specific chemical properties. In some cases, the -CONH- and -SO₂NH- linkers were found to be equally effective, suggesting that for certain targets, the primary role is to provide a hydrogen-bonding scaffold. researchgate.net

These modifications underscore the sulfonamide linker's dual role in maintaining structural rigidity and participating in direct, directional interactions with the biological target.

Development of Pharmacophore Models and Computational Design Principles for Novel Analogues

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling, are indispensable tools for rationalizing the observed SAR and guiding the design of new analogues. mdpi.comnih.gov

QSAR studies on related benzenesulfonamide derivatives have successfully created models that correlate structural features with biological activity. For example, a QSAR study on herbicidal 3-(pyridin-2-yl)benzenesulfonamide derivatives produced robust CoMFA and CoMSIA models. nih.gov These models indicated that biological activity could be enhanced by optimizing steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. nih.gov Similarly, a QSAR analysis of sulfonamide-based β3-adrenergic receptor agonists highlighted the importance of high electrostatic potential energy and lipophilicity for activity. nih.gov

Pharmacophore models distill the essential 3D arrangement of chemical features required for biological activity. For benzenesulfonamide analogues, a typical pharmacophore might include:

A hydrogen bond donor (the sulfonamide N-H).

A hydrogen bond acceptor (the sulfonamide oxygens and/or the pyridine nitrogen).

Two aromatic/hydrophobic regions (the nitrobenzene (B124822) and pyridine rings).

Molecular docking studies provide further insight by simulating the binding of ligands into the active site of a target protein. nih.gov Docking of benzenesulfonamide derivatives into carbonic anhydrase IX, for example, helped to rationalize the observed anticancer activity and confirmed that specific substitutions led to more favorable binding interactions. rsc.org Such studies can explain why small changes, like moving a substituent, can lead to significant changes in potency. rsc.orgnih.gov

These computational approaches allow for the virtual screening of large compound libraries and the pre-clinical prioritization of candidates for synthesis, ultimately accelerating the drug discovery process. researchgate.net The principles derived from these models guide the design of novel analogues of 2-nitro-N-(pyridin-3-yl)benzenesulfonamide with improved potency, selectivity, and pharmacokinetic properties.

Table 3: Computationally-Derived Design Principles for Benzenesulfonamide Analogues

| Computational Method | Key Finding/Principle | Application in Analogue Design | Reference |

|---|---|---|---|

| QSAR (CoMFA/CoMSIA) | Activity is influenced by steric, electrostatic, and hydrophobic fields. | Guide substitution patterns on aromatic rings to match favorable fields. | nih.gov |

| Pharmacophore Modeling | Identifies essential features like H-bond donors/acceptors and hydrophobic centers. | Design novel scaffolds that retain the key pharmacophoric features in the correct 3D orientation. | mdpi.com |

| Molecular Docking | Predicts binding poses and identifies key interactions with target residues. | Rationalize SAR and design modifications to enhance specific ligand-target interactions. | rsc.orgnih.gov |

| QSAR | High electrostatic potential and lipophilicity are favorable for β3-AR agonism. | Incorporate features that increase these properties to enhance activity. | nih.gov |

Future Perspectives and Emerging Research Avenues for Nitro Substituted Pyridin 3 Ylbenzenesulfonamide Chemistry

Integration of Advanced Synthetic Methodologies for Enhanced Molecular Diversity

The synthesis of benzenesulfonamides is traditionally achieved by reacting a benzenesulfonyl chloride with an appropriate amine. For the specific synthesis of 2-nitro-N-(pyridin-3-yl)benzenesulfonamide, this would involve the reaction of 2-nitrobenzenesulfonyl chloride with 3-aminopyridine (B143674). While this is a foundational method, future research will likely focus on more advanced and efficient synthetic strategies to build libraries of related compounds for structure-activity relationship (SAR) studies.

Modern synthetic organic chemistry offers a toolkit that can greatly expand the molecular diversity of nitro-substituted pyridin-3-ylbenzenesulfonamides. Key areas of development include:

Late-Stage Functionalization: Techniques such as C-H activation will be instrumental. researchgate.net These methods would allow for the direct modification of the benzene (B151609) or pyridine (B92270) rings on the pre-formed sulfonamide scaffold. This avoids the need for multi-step synthesis of substituted starting materials and enables the rapid generation of analogs with diverse substitution patterns, which is crucial for optimizing pharmacological properties.

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including improved safety (especially for nitration reactions), scalability, and reproducibility. Implementing flow chemistry for the nitration and sulfonamide formation steps could lead to higher yields and purity, facilitating more rapid and cost-effective production of compound libraries.

Photoredox Catalysis: This emerging field uses light to initiate chemical reactions, often under mild conditions. It could open new avenues for creating carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of novel functional groups onto the core structure that are not accessible through traditional thermal methods.

By embracing these methodologies, chemists can move beyond simple analogs and explore a much wider chemical space around the 2-nitro-N-(pyridin-3-yl)benzenesulfonamide scaffold.

Multidisciplinary Approaches in Comprehensive Mechanistic Elucidation of Biological Actions

Understanding how a molecule exerts its biological effects is fundamental to drug development. For sulfonamides, the classical mechanism involves the inhibition of dihydropteroate (B1496061) synthase, a key enzyme in the bacterial folic acid synthesis pathway. nih.gov However, the diverse biological activities reported for novel sulfonamide derivatives suggest that they may act on multiple targets. tandfonline.comtandfonline.com

A comprehensive elucidation of the mechanism of action for a compound like 2-nitro-N-(pyridin-3-yl)benzenesulfonamide would necessitate a multidisciplinary approach, integrating various advanced techniques:

Chemical Proteomics: This involves using the molecule of interest as a "bait" to identify its protein binding partners within a complex biological sample (e.g., a cell lysate). Techniques like affinity chromatography-mass spectrometry can provide an unbiased map of the compound's interactome, revealing potential direct targets.

Structural Biology: If a direct protein target is identified, X-ray crystallography or cryo-electron microscopy can be used to determine the three-dimensional structure of the compound bound to its target. This provides invaluable information about the specific molecular interactions driving the biological effect and can guide the rational design of more potent and selective derivatives.

Metabolomics and Transcriptomics: These "omics" technologies provide a global snapshot of the metabolic and gene expression changes within a cell or organism upon treatment with the compound. This can help to identify the downstream pathways affected by the drug, offering clues to its mechanism even if the direct target is unknown. For example, a study on the related compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide showed it exerted its antileishmanial effect by increasing levels of Th1 cytokines, nitric oxide (NO), and reactive oxygen species (ROS). nih.govnih.gov

Biophysical Techniques: Methods such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be used to quantify the binding affinity and thermodynamics of the interaction between the compound and its target protein, providing crucial data for SAR studies.

By combining these approaches, researchers can build a holistic understanding of how these molecules function at a molecular, cellular, and organismal level.

Exploration of Novel Biological Targets and Therapeutic Modalities beyond Current Applications

The sulfonamide scaffold is remarkably versatile, with derivatives showing a wide range of biological activities including antibacterial, antiprotozoal, anti-inflammatory, and anticancer effects. researchgate.netearthlinepublishers.com Future research on 2-nitro-N-(pyridin-3-yl)benzenesulfonamide and its analogs should therefore cast a wide net in screening for novel therapeutic applications.

Emerging areas of interest for sulfonamide derivatives include:

Antiviral Agents: Certain sulfonamides have been investigated as inhibitors of viral enzymes. For instance, some benzenesulfonamide (B165840) derivatives have been designed as inhibitors of the influenza hemagglutinin protein, preventing the virus from fusing with host cells. nih.gov The tobacco mosaic virus coat protein has also been identified as a potential target. acs.org

Antidiabetic Agents: Recent studies have shown that novel sulfonamide derivatives can act as inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. rsc.orgnih.gov This suggests a potential role for this class of compounds in the management of type 2 diabetes.

Cardiovascular Diseases: Some benzenesulfonamide derivatives have been shown to affect perfusion pressure and coronary resistance in isolated heart models, pointing towards potential applications in treating cardiovascular disorders. cerradopub.com.br

Neurodegenerative Diseases: The role of inflammation and other cellular processes in neurodegenerative diseases like Alzheimer's is well-established. Given the known anti-inflammatory and enzyme-inhibiting properties of sulfonamides, exploring their potential in this area is a logical next step.

The key to unlocking these new applications will be broad-based biological screening of newly synthesized derivatives against a diverse panel of biological targets.

Leveraging Artificial Intelligence and Machine Learning in Predictive Design and Optimization of Sulfonamide Derivatives

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. nih.govresearchgate.net These computational tools can analyze vast datasets to identify patterns that are not apparent to human researchers, thereby accelerating the design-synthesize-test-analyze cycle.

For the future development of 2-nitro-N-(pyridin-3-yl)benzenesulfonamide analogs, AI and ML can be applied in several ways:

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be built using data from a library of synthesized sulfonamide analogs and their measured biological activities. These models can then predict the activity of virtual, not-yet-synthesized compounds, allowing researchers to prioritize the most promising candidates for synthesis.

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized for a specific biological target. stanford.edu These models can be constrained to ensure that the generated molecules are synthetically accessible, bridging the gap between computational design and laboratory reality. stanford.edu

ADMET Prediction: A significant cause of failure in drug development is poor Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. AI/ML models can be trained to predict these properties based on a molecule's structure, allowing for the early identification and removal of candidates that are likely to fail later in the development pipeline.

Data Augmentation: In cases where experimental data is limited, generative adversarial networks (GANs) can be used to create synthetic data that is statistically similar to the original dataset. This augmented data can then be used to train more robust and accurate predictive models, as has been demonstrated for predicting the adsorption of sulfonamide antibiotics. nih.gov

The application of AI and ML will be crucial for navigating the vast chemical space of possible sulfonamide derivatives efficiently and cost-effectively, ultimately increasing the probability of discovering novel therapeutic agents.

Q & A

Q. How does the compound’s stability vary under physiological vs. accelerated storage conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.